molecular formula C20H22ClF2N3O B2421400 2-chloro-6-fluoro-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide CAS No. 898448-66-3

2-chloro-6-fluoro-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide

Cat. No.: B2421400
CAS No.: 898448-66-3
M. Wt: 393.86
InChI Key: WSFZBWQYBKCZKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-6-fluoro-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide is a useful research compound. Its molecular formula is C20H22ClF2N3O and its molecular weight is 393.86. The purity is usually 95%.
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Scientific Research Applications

DNA Minor Groove Binding

Hoechst 33258 and Analogues The synthetic dye Hoechst 33258, which includes a structure similar to the one mentioned, is known for its strong binding to the minor groove of double-stranded B-DNA, specifically targeting AT-rich sequences. Its derivatives are widely utilized in plant cell biology for chromosome and nuclear staining, flow cytometry, and analysis of plant chromosomes. Beyond staining, Hoechst analogues serve purposes like radioprotection and as topoisomerase inhibitors, offering a basis for rational drug design and DNA sequence recognition and binding studies (Issar & Kakkar, 2013).

Amyloid Imaging in Alzheimer's Disease

Radioligands and PET Amyloid Imaging The development of amyloid imaging ligands like N-methyl [11C] 2-(4′-methylaminophenyl)-6-hydroxy-benzothiasole (11C-PIB) for in vivo brain measurement in Alzheimer's patients is a breakthrough in understanding pathophysiological mechanisms. Such techniques enable early Alzheimer's detection and are crucial for evaluating new antiamyloid therapies (Nordberg, 2007).

Synthesis of Substituted 2-Trichloromethyl-3-Phenyl-1,3-Thiazolidin-4-Ones

Synthetic Routes and Spectroscopic Properties The synthesis of substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones through the reaction of chloral with substituted anilines offers insights into the conformation of the observed products, with potential applications in medicinal chemistry (Issac & Tierney, 1996).

N-Dealkylation of Arylpiperazine Derivatives

Metabolism and Clinical Applications Arylpiperazine derivatives, like nefazodone and trazodone, undergo extensive metabolism, including N-dealkylation, leading to 1-aryl-piperazines. These metabolites have diverse effects on neurotransmitter receptors and are relevant in treating depression, psychosis, and anxiety. Understanding the metabolism and disposition of such derivatives is crucial for clinical applications and drug development (Caccia, 2007).

Antipsychotic Activity of JL13

JL13 Behavioral and Pharmacological Properties

JL13, a pyridobenzoxazepine compound, shows promise as an atypical antipsychotic drug. Its behavioral properties are similar to clozapine, but without significant motor side effects, making it a potential candidate for antipsychotic medication (Bruhwyler et al., 1997).

Properties

IUPAC Name

2-chloro-6-fluoro-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClF2N3O/c1-25-9-11-26(12-10-25)18(14-5-7-15(22)8-6-14)13-24-20(27)19-16(21)3-2-4-17(19)23/h2-8,18H,9-13H2,1H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSFZBWQYBKCZKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C2=C(C=CC=C2Cl)F)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClF2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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